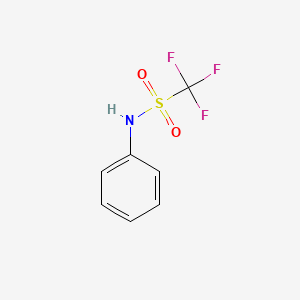

1,1,1-Trifluoro-n-phenylmethanesulfonamide

Description

The exact mass of the compound Trifluoromethanesulfonanilide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,1,1-trifluoro-N-phenylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO2S/c8-7(9,10)14(12,13)11-6-4-2-1-3-5-6/h1-5,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXDSKEQSEGDAFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20196570 | |

| Record name | Trifluoromethanesulfonanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20196570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

456-64-4 | |

| Record name | 1,1,1-Trifluoro-N-phenylmethanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=456-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trifluoromethanesulfonanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000456644 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trifluoromethanesulfonanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20196570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1-trifluoro-N-phenylmethanesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.232.901 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1,1,1-Trifluoro-n-phenylmethanesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1,1,1-Trifluoro-n-phenylmethanesulfonamide, a key building block in medicinal chemistry. This document details a reliable synthetic protocol and outlines the expected analytical data for the compound's characterization, serving as a valuable resource for researchers in organic synthesis and drug discovery.

Introduction

This compound, also known as N-Phenyltriflamide, is an organic compound featuring a trifluoromethanesulfonamide moiety attached to a phenyl ring. The presence of the trifluoromethyl group imparts unique properties such as high electronegativity, metabolic stability, and lipophilicity, making it a valuable synthon in the development of novel therapeutic agents. This guide provides a detailed experimental procedure for its synthesis and a thorough description of its characterization.

Synthesis of this compound

The synthesis of this compound is typically achieved through the nucleophilic attack of aniline on a suitable trifluoromethanesulfonylating agent, such as trifluoromethanesulfonic anhydride or trifluoromethanesulfonyl chloride, in the presence of a non-nucleophilic base to neutralize the acid byproduct. A plausible synthetic route is outlined below.

A patent for the preparation of a related compound describes the formation of N-phenyltrifluoromethanesulfonamide by reacting aniline with trifluoromethanesulfonyl fluoride using an organic base as an acid-binding agent[1]. Another related synthesis involves the reaction of anilines with trifluoromethanesulfonylating reagents at controlled temperatures[2].

Experimental Protocol

This protocol is a generalized procedure based on common organic synthesis techniques for sulfonamide formation.

Materials:

-

Aniline

-

Trifluoromethanesulfonic anhydride (Triflic anhydride)

-

Pyridine (dried)

-

Dichloromethane (DCM, anhydrous)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexanes

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve aniline (1.0 eq.) and pyridine (1.2 eq.) in anhydrous dichloromethane.

-

Addition of Reagent: Cool the solution to 0 °C in an ice bath. Slowly add a solution of trifluoromethanesulfonic anhydride (1.1 eq.) in anhydrous dichloromethane dropwise via the dropping funnel over 30 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel. Separate the organic layer.

-

Washing: Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Characterization

A comprehensive characterization of the synthesized this compound is essential to confirm its identity and purity. The following sections detail the expected analytical data.

Physical Properties

The physical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₇H₆F₃NO₂S |

| Molecular Weight | 225.19 g/mol [3] |

| Appearance | White to off-white solid |

| Melting Point | 65-66 °C[4] |

| Solubility | Soluble in common organic solvents (DCM, EtOAc, Acetone) |

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on its chemical structure and data from analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.2-7.5 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~7.0 (broad) | Singlet | 1H | N-H proton |

Note: The chemical shift of the N-H proton can be broad and may vary depending on the solvent and concentration.

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~135-140 | Quaternary aromatic carbon (C-N) |

| ~129-130 | Aromatic C-H |

| ~125-127 | Aromatic C-H |

| ~120-122 | Aromatic C-H |

| ~120 (quartet) | Trifluoromethyl carbon (-CF₃) |

Note: The -CF₃ carbon will appear as a quartet due to coupling with the three fluorine atoms. For N-(substituted phenyl)-methanesulphonamides, the aromatic carbons show signals in the region between 111.83 and 160.11 ppm in 13C NMR spectra[5].

Table 3: Predicted FTIR Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3300-3200 | N-H stretching vibration[6] |

| ~1350-1320 | Asymmetric SO₂ stretching vibration[6] |

| ~1180-1150 | Symmetric SO₂ stretching vibration[6] |

| ~1300-1100 | C-F stretching vibrations |

| ~950-850 | S-N stretching vibration[6] |

Table 4: Predicted Mass Spectrometry Data

| m/z | Assignment |

| 225 | [M]⁺, Molecular ion |

| 156 | [M - CF₃]⁺ |

| 92 | [C₆H₅NH]⁺ |

| 77 | [C₆H₅]⁺ |

Note: The fragmentation pattern of sulfonamides can be complex and may involve rearrangements[7]. The expected molecular ion peak corresponds to the molecular weight of the compound.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of this compound. The detailed experimental protocol, coupled with the tabulated expected analytical data, offers a valuable resource for chemists engaged in the synthesis of novel sulfonamide-containing molecules for pharmaceutical and materials science applications. Adherence to standard laboratory safety practices is paramount when handling the reagents and performing the procedures outlined in this document.

References

- 1. CN111269152A - Preparation method of N-phenyl bis (trifluoromethanesulfonyl) imide - Google Patents [patents.google.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. GSRS [precision.fda.gov]

- 4. This compound , 95% , 456-64-4 - CookeChem [cookechem.com]

- 5. rsc.org [rsc.org]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Phenyltriflamide: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the core physical and chemical properties, synthesis, and analytical methodologies of N-Phenyltriflamide, a key reagent in modern medicinal chemistry.

Introduction

N-Phenyltriflamide, also known as N,N-Bis(trifluoromethylsulfonyl)aniline, is a highly versatile and stable crystalline solid that has found significant application in organic synthesis, particularly within the realm of drug discovery and development. Its robust nature and potent triflating capabilities make it an invaluable tool for the synthesis of complex molecular architectures, including a variety of biologically active compounds. This technical guide provides a detailed overview of the physical and chemical properties of N-Phenyltriflamide, comprehensive experimental protocols for its synthesis and analysis, and a discussion of its relevance in the development of targeted therapeutics, such as kinase inhibitors.

Core Physical and Chemical Properties

N-Phenyltriflamide is a white to off-white crystalline solid. It is stable under normal laboratory conditions and is not hydroscopic, which allows for ease of handling and storage.

Table 1: Physical and Chemical Properties of N-Phenyltriflamide

| Property | Value | References |

| Molecular Formula | C₈H₅F₆NO₄S₂ | [1] |

| Molecular Weight | 357.25 g/mol | [2] |

| Appearance | White to off-white crystalline powder or solid | [2] |

| Melting Point | 100-102 °C | [2] |

| Solubility | Soluble in methanol. Slightly soluble in chloroform and ethyl acetate. | |

| CAS Number | 37595-74-7 | [2] |

Table 2: Spectroscopic Data for N-Phenyltriflamide

| Spectroscopic Data | Description |

| ¹H NMR | Spectral data available. |

| ¹³C NMR | Spectral data available. |

| IR Spectrum | Spectral data available. |

| Mass Spectrum | Spectral data available. |

Experimental Protocols

Synthesis of N-Phenyltriflamide from Aniline and Triflic Anhydride

This protocol describes the synthesis of N-Phenyltriflamide via the reaction of aniline with trifluoromethanesulfonic anhydride (triflic anhydride).

Materials:

-

Aniline

-

Trifluoromethanesulfonic anhydride (Tf₂O)

-

Triethylamine (Et₃N) or other suitable base

-

Dichloromethane (CH₂Cl₂) or other suitable aprotic solvent

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve aniline in dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add triethylamine to the cooled solution.

-

In a separate flask, prepare a solution of triflic anhydride in dichloromethane.

-

Add the triflic anhydride solution dropwise to the aniline solution at 0 °C with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Separate the organic layer and wash it sequentially with 10% HCl, 10% Na₂CO₃, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification (Recrystallization):

-

Dissolve the crude N-Phenyltriflamide in a minimal amount of a hot solvent mixture, such as hexane/ethyl acetate.

-

Allow the solution to cool slowly to room temperature to promote the formation of large crystals.

-

Further cool the mixture in an ice bath to maximize crystal yield.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

Proposed HPLC Method:

-

Column: C18 or Phenyl-Hexyl column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water or methanol and water, with a suitable buffer (e.g., phosphate buffer at a controlled pH).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV spectrophotometer at a wavelength determined by the UV spectrum of N-Phenyltriflamide (typically around 254 nm).

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

Method Validation: The proposed HPLC method should be validated according to the International Council on Harmonisation (ICH) guidelines, assessing parameters such as:

-

Specificity: Ensuring no interference from impurities or degradation products.

-

Linearity: Demonstrating a linear relationship between detector response and analyte concentration over a defined range.

-

Precision: Assessing the repeatability (intra-day) and intermediate precision (inter-day) of the method.

-

Accuracy: Determining the closeness of the measured value to the true value.

-

Limit of Detection (LOD): The lowest concentration of analyte that can be detected.

-

Limit of Quantitation (LOQ): The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.

-

Robustness: Evaluating the method's performance under small, deliberate variations in parameters.

Role in Drug Development: Synthesis of Kinase Inhibitors

N-Phenyltriflamide and related triflating agents are instrumental in the synthesis of various kinase inhibitors. The triflate group is an excellent leaving group, facilitating cross-coupling reactions such as Suzuki and Buchwald-Hartwig aminations. These reactions are pivotal for constructing the complex molecular scaffolds of many kinase inhibitors, which often feature biaryl or N-aryl moieties that are crucial for binding to the kinase active site.

Signaling Pathway Visualization

The following diagram illustrates a simplified Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical pathway in cell proliferation and a common target for cancer therapeutics. A hypothetical kinase inhibitor, synthesized using N-Phenyltriflamide-mediated chemistry, is shown to block the ATP-binding site of the EGFR kinase domain, thereby inhibiting downstream signaling.

Caption: EGFR signaling pathway and inhibition by a kinase inhibitor.

Experimental Workflow Visualization

The following diagram outlines a general experimental workflow for the synthesis and purification of a target molecule using N-Phenyltriflamide.

Caption: General workflow for synthesis using N-Phenyltriflamide.

Conclusion

N-Phenyltriflamide is a cornerstone reagent in modern organic and medicinal chemistry. Its favorable physical properties and potent reactivity provide chemists with a reliable tool for the synthesis of a wide array of complex molecules. The detailed information on its properties, synthesis, and analysis provided in this guide is intended to support researchers and drug development professionals in leveraging the full potential of this important compound in their scientific endeavors. The continued application of N-Phenyltriflamide in the synthesis of novel therapeutics, particularly in the area of kinase inhibitors, underscores its enduring importance in the field.

References

1,1,1-Trifluoro-N-phenylmethanesulfonamide: A Technical Guide to its Discovery, Synthesis, and Application in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1-Trifluoro-N-phenylmethanesulfonamide, also known as N-phenyltriflamide or trifluoromethanesulfonanilide, is a synthetic organofluorine compound that has garnered significant interest in the field of medicinal chemistry. Its structural hallmark, the trifluoromethanesulfonyl (triflyl) group attached to an aniline core, imparts unique physicochemical properties that are highly valuable in the design and synthesis of novel therapeutic agents. The strong electron-withdrawing nature of the triflyl group significantly influences the acidity of the N-H bond, making it a versatile reagent and building block in organic synthesis.[1][2] This technical guide provides an in-depth overview of the discovery, history, synthesis, and applications of this compound, with a focus on its relevance to drug development.

Discovery and History

The first synthesis of this compound was reported in 1973 by James B. Hendrickson and Ray Bergeron in a seminal publication in Tetrahedron Letters titled "Triflamides: new acylating and triflating reagents." Their work introduced a new class of reagents, the triflamides, for use in organic synthesis. The context of this discovery was the need for novel reagents for acylation and triflation, which are fundamental transformations in the construction of complex organic molecules.

A later Japanese patent further corroborates the work of Hendrickson and Bergeron as the original method for producing N-phenylbis(trifluoromethanesulfonimide), a related compound for which this compound is a key intermediate.[3] The initial synthesis was conducted at a low temperature of -78 °C.[3] Over the years, the significance of trifluoromethylated compounds in medicinal chemistry has grown exponentially, leading to a renewed interest in and optimization of the synthesis of foundational reagents like this compound.[4]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for its application as a synthetic reagent and for understanding its behavior in various chemical environments.

| Property | Value | Reference |

| CAS Number | 456-64-4 | [5] |

| Molecular Formula | C₇H₆F₃NO₂S | [5] |

| Molecular Weight | 225.19 g/mol | [5] |

| Appearance | White to off-white powder or crystals | |

| Melting Point | 65-66 °C | |

| Boiling Point | 233.5 ± 50.0 °C (Predicted) | |

| Density | 1.539 ± 0.06 g/cm³ (Predicted) | |

| pKa | 4.35 ± 0.10 (Predicted) | |

| SMILES | C1=CC=C(C=C1)NS(=O)(=O)C(F)(F)F | [5] |

| InChIKey | OXDSKEQSEGDAFN-UHFFFAOYSA-N | [5] |

Experimental Protocols

Original Synthesis by Hendrickson and Bergeron (1973)

The pioneering synthesis of this compound was achieved through the reaction of aniline with trifluoromethanesulfonic anhydride.

Reactants:

-

Aniline

-

Trifluoromethanesulfonic anhydride

-

Triethylamine

-

Methylene chloride (solvent)

Procedure:

-

Aniline and triethylamine are dissolved in methylene chloride and cooled to -78 °C.[3]

-

A solution of trifluoromethanesulfonic anhydride in methylene chloride is added dropwise to the cooled aniline solution with stirring.[3]

-

The reaction mixture is stirred at -78 °C for a specified period.[3]

-

The reaction is quenched, and the product is isolated and purified.

Note: The exact molar ratios and reaction times were detailed in the original 1973 publication and may require optimization for specific laboratory conditions.

Modern Synthesis Approach

A more contemporary method for the preparation of N-phenyl bis(trifluoromethanesulfonyl)imide, which proceeds through this compound as an intermediate, utilizes trifluoromethanesulfonyl fluoride.

Reactants:

-

Aniline

-

Trifluoromethanesulfonyl fluoride

-

Organic base (e.g., triethylamine)

-

Polar solvent

Procedure:

-

Aniline and an organic base are dissolved in a polar solvent.

-

Excess trifluoromethanesulfonyl fluoride is introduced into the solution to form N-phenyltrifluoromethanesulfonamide.

-

The polar solvent is removed by distillation.

-

The resulting crude this compound can then be used in subsequent reaction steps.

Synthesis Workflow Diagrams

Caption: Original synthesis of this compound.

Caption: Modern synthesis of this compound as an intermediate.

Applications in Drug Development

The incorporation of trifluoromethyl groups is a well-established strategy in modern drug design to enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[4] this compound serves as a key building block for introducing the trifluoromethanesulfonyl moiety into potential drug candidates.

Signaling Pathways

Extensive literature searches did not yield any information on the direct involvement of this compound in biological signaling pathways. This is consistent with its primary role as a synthetic reagent and chemical building block rather than a pharmacologically active agent that directly interacts with biological targets to modulate cellular signaling. Its utility in drug discovery lies in its ability to facilitate the synthesis of molecules that do engage with such pathways.

Conclusion

This compound, since its initial synthesis in 1973, has become a valuable tool in the arsenal of medicinal chemists. Its straightforward preparation and the unique properties conferred by the trifluoromethanesulfonyl group make it an important intermediate for the synthesis of more complex triflating agents and a building block for novel bioactive compounds. While its direct role in modulating signaling pathways has not been described, its indirect contribution to the development of new therapeutics is significant. Future research will likely continue to explore the utility of this and related triflamides in the quest for more effective and safer medicines.

References

- 1. Page loading... [guidechem.com]

- 2. Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-Phenyl-bis(trifluoromethanesulfonimide): properties, applications and safety_Chemicalbook [chemicalbook.com]

- 4. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. n-Phenyl-bis(trifluoromethanesulphonimide), 99% 37595-74-7 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 6. Phenyl Triflimide [commonorganicchemistry.com]

- 7. Triflamides and Triflimides: Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 1,1,1-Trifluoro-N-phenylmethanesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1,1,1-Trifluoro-N-phenylmethanesulfonamide (CAS No. 456-64-4). Due to the limited availability of published experimental spectra for this specific molecule, this document outlines the expected spectroscopic characteristics based on its chemical structure, alongside detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of sulfonamides. This guide is intended to serve as a valuable resource for the characterization and analysis of this compound and related structures in a research and development setting.

Compound Information

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | N-Phenyltriflamide, Trifluoromethanesulfonanilide | [1] |

| CAS Number | 456-64-4 | [1] |

| Molecular Formula | C₇H₆F₃NO₂S | [2] |

| Molecular Weight | 225.19 g/mol | [2] |

| Melting Point | 64-68 °C |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the known spectral properties of the functional groups present in the molecule.

Table 1: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.20 - 7.40 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~7.50 | Singlet (broad) | 1H | N-H proton |

Table 2: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~120 (quartet, ¹JCF ≈ 320 Hz) | CF₃ |

| ~125 - 135 | Aromatic carbons (C₆H₅) |

Table 3: Predicted ¹⁹F NMR Spectral Data (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~ -70 to -80 | CF₃ |

Table 4: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 3300 | Medium | N-H stretch |

| 1350 - 1300 | Strong | Asymmetric SO₂ stretch |

| 1180 - 1160 | Strong | Symmetric SO₂ stretch |

| 1300 - 1100 | Strong | C-F stretch |

| 1600, 1490 | Medium-Strong | Aromatic C=C stretch |

Table 5: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Interpretation |

| 225 | [M]⁺ (Molecular ion) |

| 156 | [M - CF₃]⁺ |

| 92 | [C₆H₅NH]⁺ |

| 77 | [C₆H₅]⁺ |

| 69 | [CF₃]⁺ |

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of sulfonamides, which can be adapted for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra to elucidate the molecular structure.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Weigh approximately 5-10 mg of the sample.

-

Dissolve the sample in a suitable deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃ or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the specific probe and solvent.

-

Acquire a standard one-dimensional ¹H spectrum.

-

Typical parameters:

-

Pulse angle: 30-45°

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-5 seconds

-

Number of scans: 8-16

-

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

¹³C NMR Acquisition:

-

Acquire a standard one-dimensional ¹³C spectrum with proton decoupling.

-

Typical parameters:

-

Pulse angle: 30-45°

-

Acquisition time: 1-2 seconds

-

Relaxation delay: 2-5 seconds

-

Number of scans: 1024 or more, depending on sample concentration.

-

-

Process the data similarly to the ¹H spectrum.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

¹⁹F NMR Acquisition:

-

Acquire a one-dimensional ¹⁹F spectrum.

-

Typical parameters are similar to ¹H NMR, but with a different spectral width and center frequency appropriate for ¹⁹F.

-

An external reference standard (e.g., CFCl₃) may be used.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum.

-

Typical parameters:

-

Spectral range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 16-32

-

-

The software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, a Gas Chromatograph-Mass Spectrometer (GC-MS) or a Liquid Chromatograph-Mass Spectrometer (LC-MS). PubChem indicates the existence of a GC-MS spectrum for this compound acquired on a Shimadzu QP2010 Ultra GC-MS[1].

Sample Preparation (for LC-MS):

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Filter the solution through a 0.22 µm syringe filter if necessary.

LC-MS/MS Method for Sulfonamides:

-

Liquid Chromatography:

-

Column: A suitable C18 reversed-phase column.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (Tandem MS):

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Scan Mode: Multiple Reaction Monitoring (MRM) for targeted analysis or full scan for initial identification.

-

Parent Ion (for MS/MS): m/z 226 [M+H]⁺.

-

Collision Energy: Optimized for the fragmentation of the parent ion.

-

Visualizations

References

Solubility Profile of N-Phenyltriflamide in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-Phenyltriflamide, also known as N-phenylbis(trifluoromethanesulfonimide), in common organic solvents. While specific quantitative solubility data is not extensively available in published literature, this document outlines the known qualitative solubility characteristics and furnishes a detailed experimental protocol for researchers to determine precise solubility values.

Core Concepts in Solubility

The solubility of a solid compound like N-Phenyltriflamide in a liquid solvent is governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another. N-Phenyltriflamide possesses both a nonpolar phenyl group and highly polar trifluoromethanesulfonyl groups, suggesting a nuanced solubility profile across solvents of varying polarities.

Qualitative Solubility Data

Based on available literature, N-Phenyltriflamide exhibits the following general solubility characteristics:

| Solvent Class | Solvent Examples | Qualitative Solubility |

| Alcohols | Methanol, Ethanol | Soluble[1] to Good[2] |

| Ketones | Acetone | Good[2] |

| Esters | Ethyl Acetate | Slightly Soluble[1] |

| Halogenated Alkanes | Chloroform, Dichloromethane | Slightly Soluble[1] |

| Aqueous | Water | Sparingly Soluble[2] |

Predicted Solubility

The molecular structure of N-Phenyltriflamide, featuring a large phenyl ring and two bulky, electron-withdrawing triflimide groups, influences its interactions with solvent molecules.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The potential for dipole-dipole interactions and hydrogen bonding with the sulfonyl oxygens likely contributes to its solubility in these solvents.

-

Polar Aprotic Solvents (e.g., Acetone): Strong dipole-dipole interactions between the solvent and the polar regions of N-Phenyltriflamide are expected to facilitate dissolution.

-

Nonpolar Solvents (e.g., Hexane): Due to the significant polarity of the triflimide moiety, solubility in nonpolar solvents is anticipated to be low.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, the following gravimetric method is recommended. This protocol is designed to be robust and reproducible for determining the solubility of a solid compound in a given organic solvent at a specific temperature.

Materials:

-

N-Phenyltriflamide (analytical grade)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (readable to ±0.0001 g)

-

Temperature-controlled shaker or water bath

-

Calibrated thermometer

-

Vials with screw caps

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

Syringes

-

Pre-weighed evaporation dishes or vials

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of N-Phenyltriflamide to a vial containing a known volume (e.g., 5 mL) of the selected organic solvent. An excess of solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, although 48-72 hours may be necessary for slowly dissolving compounds.

-

-

Sample Collection and Filtration:

-

After the equilibration period, cease agitation and allow the undissolved solid to settle for at least 2 hours at the constant temperature.

-

Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a syringe.

-

Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish or vial. This step is critical to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Record the exact mass of the filtered solution.

-

Evaporate the solvent from the dish or vial. This can be done at room temperature in a fume hood, or more rapidly using a gentle stream of nitrogen or in a vacuum oven at a temperature well below the boiling point of the solvent and the melting point of N-Phenyltriflamide.

-

Once the solvent is completely evaporated, place the dish or vial in a desiccator to cool to room temperature and remove any residual moisture.

-

Weigh the dish or vial containing the dried N-Phenyltriflamide residue.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved N-Phenyltriflamide by subtracting the initial mass of the empty dish/vial from the final mass.

-

Calculate the mass of the solvent by subtracting the mass of the dissolved solid from the total mass of the filtered solution.

-

Express the solubility in desired units, such as g/100 g of solvent or mg/mL.

-

Calculation Formula:

Solubility ( g/100 g solvent) = (Mass of dissolved N-Phenyltriflamide / Mass of solvent) x 100

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of N-Phenyltriflamide.

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for N-Phenyltriflamide and all solvents used for specific handling and disposal information.

This guide provides a framework for understanding and determining the solubility of N-Phenyltriflamide. By following the detailed experimental protocol, researchers can generate reliable and accurate quantitative data to support their work in drug development and other scientific endeavors.

References

Unraveling the Trifluoromethylated Amide: A Technical Guide to the Mechanism of 1,1,1-Trifluoro-N-phenylmethanesulfonamide in Organic Synthesis

For Immediate Release

[City, State] – [Date] – In the intricate landscape of modern organic chemistry, the quest for efficient and selective synthetic methodologies is paramount. Among the diverse array of reagents and catalysts, 1,1,1-Trifluoro-N-phenylmethanesulfonamide, also known as N-phenyltriflamide, has emerged as a versatile tool, particularly in the realm of carbon-hydrogen (C-H) bond functionalization. This technical guide provides an in-depth analysis of the mechanism of action of this compound, offering valuable insights for researchers, scientists, and professionals in drug development.

Core Application: A Directing Group in Palladium-Catalyzed C-H Functionalization

The primary role of this compound in organic reactions is as a directing group in transition metal-catalyzed C-H activation. The sulfonamide moiety acts as a coordinating ligand, positioning a metal catalyst, typically palladium, in close proximity to a specific C-H bond on the phenyl ring. This directed approach enables the selective functionalization of otherwise inert C-H bonds, paving the way for the efficient synthesis of complex molecules.

A key transformation facilitated by N-phenyltriflamide is the ortho-arylation of anilines. In this process, the sulfonamide directs the palladium catalyst to an ortho C-H bond of the aniline ring, leading to the formation of a palladacycle intermediate. Subsequent reaction with an aryl halide results in the formation of a new carbon-carbon bond, yielding a biaryl structure.

The Catalytic Cycle: A Step-by-Step Mechanistic Overview

The generally accepted mechanism for the N-phenyltriflamide-directed C-H arylation proceeds through a palladium(II)/palladium(IV) or a palladium(II)/palladium(0) catalytic cycle. The precise pathway can be influenced by the specific reaction conditions and additives.

A plausible catalytic cycle involving a Pd(II)/Pd(IV) pathway is as follows:

-

Coordination: The N-phenyltriflamide substrate coordinates to a palladium(II) precursor.

-

C-H Activation: An intramolecular C-H bond cleavage occurs at the ortho position of the phenyl ring, assisted by a base or an acetate ligand, to form a five-membered palladacycle. This is often the rate-determining step.

-

Oxidative Addition: The aryl halide undergoes oxidative addition to the palladium(II) center, forming a palladium(IV) intermediate.

-

Reductive Elimination: The newly introduced aryl group and the ortho-carbon of the original ring reductively eliminate from the palladium(IV) center, forming the desired C-C bond and regenerating a palladium(II) species.

-

Catalyst Regeneration: The palladium(II) species can then re-enter the catalytic cycle.

dot

Figure 1. A simplified representation of the catalytic cycle for N-phenyltriflamide-directed C-H arylation.

Quantitative Analysis of Reaction Parameters

The efficiency of N-phenyltriflamide-directed C-H functionalization is highly dependent on various reaction parameters. The following table summarizes typical conditions and their impact on the reaction outcome, based on literature precedents for similar directing groups.

| Parameter | Typical Conditions | Effect on Reaction |

| Catalyst | Pd(OAc)₂, Pd(TFA)₂ | Palladium(II) salts are commonly used as precursors. |

| Ligand | Often ligandless, or simple phosphine ligands | The directing group itself acts as an internal ligand. |

| Base | K₂CO₃, Cs₂CO₃, PivOH (as additive) | Crucial for the C-H activation step. |

| Solvent | Toluene, Dioxane, DMF | High-boiling point, polar aprotic solvents are generally preferred. |

| Temperature | 100-140 °C | Higher temperatures are often required to overcome the activation barrier of C-H cleavage. |

| Aryl Halide | Ar-I, Ar-Br | Iodides are generally more reactive than bromides. |

Experimental Protocol: A General Procedure for N-Phenyltriflamide-Directed C-H Arylation

The following is a representative experimental protocol for the palladium-catalyzed ortho-arylation of an aniline derivative using a triflamide directing group. Note: This is a generalized procedure and may require optimization for specific substrates.

Materials:

-

N-Aryltriflamide substrate

-

Aryl halide (1.2 - 1.5 equivalents)

-

Pd(OAc)₂ (5-10 mol%)

-

K₂CO₃ (2.0 equivalents)

-

Pivalic acid (PivOH) (20-30 mol%)

-

Anhydrous toluene or dioxane

Procedure:

-

To an oven-dried reaction vessel equipped with a magnetic stir bar, add the N-aryltriflamide substrate, aryl halide, Pd(OAc)₂, K₂CO₃, and pivalic acid.

-

Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen) three times.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 120 °C) and stir for the specified time (typically 12-24 hours), monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

dot

Figure 2. A generalized workflow for N-phenyltriflamide-directed C-H arylation.

Future Outlook

The use of this compound and related sulfonamides as directing groups in C-H functionalization continues to be an active area of research. Future developments will likely focus on expanding the scope of compatible coupling partners, developing more sustainable and lower-temperature reaction conditions, and applying these methodologies to the synthesis of increasingly complex and medicinally relevant molecules. A deeper understanding of the nuanced mechanistic details through computational and experimental studies will be crucial in driving these advancements.

An In-depth Technical Guide on the Molecular Structure and Conformation of N-Phenyltriflamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Phenyltriflamide, scientifically known as N,N-Bis(trifluoromethylsulfonyl)aniline, is a compound of significant interest in synthetic chemistry, primarily utilized as a stable and efficient triflating agent. A comprehensive understanding of its three-dimensional structure and conformational dynamics is paramount for elucidating its reactivity and for the rational design of novel chemical entities. This technical guide provides a detailed analysis of the molecular structure and conformational landscape of N-Phenyltriflamide, drawing upon crystallographic data and computational studies. Key geometric parameters, including bond lengths, bond angles, and dihedral angles, are presented in a structured format. Furthermore, this guide outlines detailed experimental protocols for the synthesis, purification, and characterization of N-Phenyltriflamide, including single-crystal X-ray diffraction and Nuclear Magnetic Resonance (NMR) spectroscopy.

Molecular Structure

The molecular structure of N-Phenyltriflamide (C₈H₅F₆NO₄S₂) is characterized by a central nitrogen atom bonded to a phenyl group and two highly electron-withdrawing trifluoromethanesulfonyl (triflyl) groups. This arrangement confers unique chemical properties upon the molecule.

Crystallographic Data

The solid-state structure of N-Phenyltriflamide has been determined by single-crystal X-ray diffraction. The crystallographic data, deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 189309, provides precise measurements of its molecular geometry.

Table 1: Key Bond Lengths in N-Phenyltriflamide

| Bond | Bond Length (Å) |

| S1 - N1 | 1.685(2) |

| S2 - N1 | 1.688(2) |

| N1 - C1 | 1.442(3) |

| S1 - O1 | 1.411(2) |

| S1 - O2 | 1.413(2) |

| S2 - O3 | 1.412(2) |

| S2 - O4 | 1.412(2) |

| S1 - C7 | 1.821(3) |

| S2 - C8 | 1.825(3) |

Table 2: Key Bond Angles in N-Phenyltriflamide

| Atoms | Bond Angle (°) |

| S1 - N1 - S2 | 122.9(1) |

| S1 - N1 - C1 | 118.0(2) |

| S2 - N1 - C1 | 117.9(2) |

| O1 - S1 - O2 | 122.8(1) |

| O1 - S1 - N1 | 106.6(1) |

| O2 - S1 - N1 | 107.8(1) |

| O3 - S2 - O4 | 122.7(1) |

| O3 - S2 - N1 | 107.0(1) |

| O4 - S2 - N1 | 107.2(1) |

| N1 - C1 - C2 | 120.2(2) |

| N1 - C1 - C6 | 119.5(2) |

Table 3: Key Dihedral Angles in N-Phenyltriflamide

| Atoms | Dihedral Angle (°) |

| C2 - C1 - N1 - S1 | -78.6(3) |

| C6 - C1 - N1 - S1 | 101.8(2) |

| C2 - C1 - N1 - S2 | 100.8(2) |

| C6 - C1 - N1 - S2 | -78.8(3) |

| C1 - N1 - S1 - O1 | -35.2(2) |

| C1 - N1 - S1 - O2 | 90.1(2) |

| C1 - N1 - S2 - O3 | -15.8(2) |

| C1 - N1 - S2 - O4 | 109.2(2) |

Conformational Analysis

The conformational flexibility of N-Phenyltriflamide is primarily dictated by the rotation around the S-N and N-C bonds. These rotations give rise to different spatial arrangements of the phenyl and triflyl groups, influencing the molecule's overall shape and reactivity.

Rotational Barriers

Computational studies on N-arylsulfonamides suggest that the rotation around the S-N and N-aryl bonds is subject to significant energy barriers. For N-Phenyltriflamide, the key rotational dynamics involve the torsion of the phenyl group relative to the N(SO₂CF₃)₂ plane and the propeller-like rotation of the two triflyl groups.

While specific experimental or computational data for the rotational barriers of N-Phenyltriflamide were not found in the immediate search, studies on analogous N-arylsulfonamides indicate that the barrier to rotation around the N-C(aryl) bond can range from 2.5 to 9.8 kcal/mol, influenced by the steric hindrance of ortho-substituents[1]. The rotation around the S-N bond in sulfonamides is also a well-studied phenomenon, with barriers that can be high enough to allow for the observation of distinct conformers by NMR spectroscopy at low temperatures[1].

The following diagram illustrates the key rotational degrees of freedom in N-Phenyltriflamide.

Experimental Protocols

Synthesis and Purification of N-Phenyltriflamide

The synthesis of N-Phenyltriflamide can be achieved through the reaction of aniline with a trifluoromethanesulfonylating agent in the presence of a base.

Experimental Workflow:

References

An In-depth Technical Guide to the Safety, Handling, and Storage of 1,1,1-Trifluoro-N-phenylmethanesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and storage considerations for 1,1,1-Trifluoro-N-phenylmethanesulfonamide. The information is intended to support laboratory research and drug development activities by promoting safe practices and ensuring the integrity of the compound.

Chemical and Physical Properties

This compound is a sulfonamide derivative containing a trifluoromethyl group. Its unique structure imparts specific chemical and physical properties that are relevant to its handling and storage.

| Property | Value |

| Molecular Formula | C₇H₆F₃NO₂S |

| Molecular Weight | 225.19 g/mol |

| CAS Number | 456-64-4 |

| Appearance | Solid (form may vary) |

| Purity | Typically ≥98% for research grades |

Hazard Identification and Classification

Understanding the potential hazards associated with this compound is critical for risk assessment and the implementation of appropriate safety measures. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication.

| Hazard Class | GHS Category |

| Acute Toxicity, Oral | Category 4 |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2 |

| Specific target organ toxicity — single exposure | Category 3 (Respiratory system) |

Signal Word: Warning

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Safe Handling and Personal Protective Equipment (PPE)

Adherence to proper handling procedures and the consistent use of appropriate personal protective equipment are paramount to minimizing exposure and ensuring laboratory safety.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors.

-

Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

| PPE Type | Specification |

| Eye/Face Protection | Chemical safety goggles or a face shield. |

| Skin Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Lab coat. |

| Respiratory Protection | For operations that may generate dust, a NIOSH-approved respirator with a particulate filter is recommended. |

Handling Workflow:

Caption: General workflow for handling this compound.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Storage and Stability

Proper storage is essential to maintain the quality and stability of this compound and to prevent hazardous situations.

| Storage Condition | Recommendation |

| Temperature | Store in a cool, dry place. Specific temperature requirements may vary by supplier; consult the product label. |

| Container | Keep container tightly closed. |

| Incompatible Materials | Avoid contact with strong oxidizing agents. General guidance for sulfonamides suggests avoiding strong acids and bases. |

| Ventilation | Store in a well-ventilated area. |

Accidental Release Measures

A clear and practiced emergency plan is necessary to handle accidental releases effectively.

Spill Response Workflow:

Caption: Emergency workflow for responding to a spill.

Experimental Protocols

General Synthesis Approach

A potential synthesis involves the reaction of aniline with trifluoromethanesulfonyl fluoride in the presence of an organic base as an acid scavenger.

Reaction Scheme:

Caption: General reaction for the synthesis of this compound.

Disclaimer: This is a generalized scheme and has not been optimized for laboratory scale. The reaction should be performed by a qualified chemist with appropriate safety precautions.

General Purification Method for N-Arylsulfonamides

Purification of N-arylsulfonamides often involves recrystallization or column chromatography.

-

Recrystallization: A suitable solvent system must be determined empirically. Common solvents for recrystallization include ethanol, methanol, or mixtures of ethyl acetate and hexanes.

-

Column Chromatography: Silica gel is a common stationary phase. The eluent system will depend on the polarity of the compound and any impurities. A typical starting point would be a gradient of ethyl acetate in hexanes.

Toxicity and Ecotoxicity

There is limited publicly available quantitative toxicological and ecotoxicological data for this compound. The GHS classifications are based on data from similar compounds or computational models.

| Toxicity Type | Data |

| Acute Oral Toxicity | Harmful if swallowed (Category 4). No specific LD50 data available. |

| Acute Dermal Toxicity | No data available. |

| Acute Inhalation Toxicity | May cause respiratory irritation (Category 3). No specific LC50 data available. |

| Ecotoxicity | No data available. |

Given the lack of specific data, this compound should be handled with the assumption that it is potentially harmful to the environment. Avoid release into waterways and soil.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service. Do not dispose of down the drain or in regular waste streams.

Disclaimer

The information provided in this guide is intended for informational purposes only and is based on currently available data. It is the responsibility of the user to conduct a thorough risk assessment for their specific application and to implement appropriate safety measures. Always consult the Safety Data Sheet (SDS) provided by the supplier for the most up-to-date and comprehensive information.

In-Depth Technical Guide to Trifluoromethanesulfonanilide (CAS 456-64-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, spectral data, and applications of Trifluoromethanesulfonanilide, registered under CAS number 456-64-4.

Chemical Information and Synonyms

Trifluoromethanesulfonanilide is a sulfonamide derivative characterized by the presence of a trifluoromethanesulfonyl group attached to a phenylamino moiety.

Table 1: Chemical Identifiers and Properties

| Property | Value | Reference(s) |

| CAS Number | 456-64-4 | [1][2] |

| IUPAC Name | 1,1,1-trifluoro-N-phenylmethanesulfonamide | [1] |

| Molecular Formula | C₇H₆F₃NO₂S | [2] |

| Molecular Weight | 225.19 g/mol | [2] |

| Canonical SMILES | C1=CC=C(C=C1)NS(=O)(=O)C(F)(F)F | [1] |

| InChI Key | OXDSKEQSEGDAFN-UHFFFAOYSA-N | [1] |

Synonyms:

-

N-Phenyltrifluoromethanesulfonamide

-

N-Phenyltriflamide

-

Trifluoromethanesulfonanilide

-

1,1,1-Trifluoro-N-phenyl-methanesulfonamide

-

Methanesulfonanilide, 1,1,1-trifluoro-

-

Phenyltriflamide[1]

Quantitative Data

The following table summarizes the key physical and computed properties of Trifluoromethanesulfonanilide.

Table 2: Physical and Computed Properties

| Property | Value | Reference(s) |

| Melting Point | 65-66 °C | |

| Boiling Point | 233.5 °C at 760 mmHg | |

| Flash Point | 95 °C | |

| Density | 1.539 g/cm³ | |

| Vapor Pressure | 0.0558 mmHg at 25 °C | |

| Refractive Index | 1.516 | |

| XLogP3 | 1.5 | [3] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 4 | [4] |

| Rotatable Bond Count | 2 | [3] |

Experimental Protocols

Synthesis of Trifluoromethanesulfonanilide

A common method for the synthesis of Trifluoromethanesulfonanilide involves the reaction of aniline with trifluoromethanesulfonic anhydride in the presence of a base.

General Reaction Scheme:

Caption: General synthesis of Trifluoromethanesulfonanilide.

Detailed Protocol:

-

Materials:

-

Aniline

-

Trifluoromethanesulfonic anhydride

-

Pyridine (or other suitable base)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and purification apparatus (e.g., separatory funnel, rotary evaporator, chromatography columns).

-

-

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve aniline (1.0 eq) in anhydrous dichloromethane.

-

Add pyridine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add trifluoromethanesulfonic anhydride (1.05 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding 1 M HCl.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, water, and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

The pure fractions are combined and the solvent is removed to yield Trifluoromethanesulfonanilide as a solid.

-

Spectral Data

Infrared (IR) Spectroscopy

The IR spectrum of Trifluoromethanesulfonanilide exhibits characteristic absorption bands corresponding to its functional groups.

Table 3: IR Spectral Data

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3250 | N-H Stretch | Sulfonamide |

| ~1330 | Asymmetric SO₂ Stretch | Sulfonyl |

| ~1150 | Symmetric SO₂ Stretch | Sulfonyl |

| ~900 | S-N Stretch | Sulfonamide |

Note: The exact peak positions may vary slightly depending on the sample preparation and instrument.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of Trifluoromethanesulfonanilide.

Table 4: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C -CF₃ | ~120 (q, J ≈ 320 Hz) |

| C -ipso (Aromatic) | ~135 |

| C -ortho (Aromatic) | ~125 |

| C -meta (Aromatic) | ~130 |

| C -para (Aromatic) | ~128 |

Note: These are predicted values and may differ from experimental data. The trifluoromethyl group will cause a quartet (q) splitting pattern for the carbon to which it is attached.

Mass Spectrometry (MS)

Mass spectrometry of Trifluoromethanesulfonanilide would be expected to show the molecular ion peak and characteristic fragmentation patterns. A common fragmentation pathway for aromatic sulfonamides involves the loss of sulfur dioxide (SO₂).[5][6]

Predicted Fragmentation:

Caption: Predicted mass spectrometry fragmentation pathway.

Applications in Research and Development

Trifluoromethanesulfonanilide and related N-aryl triflamides are valuable reagents and building blocks in organic synthesis and drug discovery.

Palladium-Catalyzed Cross-Coupling Reactions

N-Aryl triflamides can serve as precursors to triflates, which are excellent leaving groups in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[7] This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern synthetic chemistry.

Caption: Generalized palladium-catalyzed cross-coupling cycle.

Role in Drug Development

The trifluoromethyl group is a key structural motif in many modern pharmaceuticals.[8] Its incorporation can enhance metabolic stability, lipophilicity, and binding affinity of a drug candidate. Trifluoromethanesulfonanilide can be used as a reagent to introduce the trifluoromethanesulfonyl group, or derivatives of it can be explored as potential therapeutic agents themselves, given the broad biological activities of sulfonamides.

References

- 1. This compound | C7H6F3NO2S | CID 68012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [precision.fda.gov]

- 3. 1,1,1-Trifluoro-N-methyl-N-[(trifluoromethyl)sulfonyl]methanesulfonamide | C3H3F6NO4S2 | CID 59256915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. hmdb.ca [hmdb.ca]

- 5. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Recent Applications of Trifluoromethanesulfonic Anhydride in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical and Computational Insights into the Reactivity of N-Phenyltriflamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Phenyltriflamide, scientifically known as N-Phenyl-bis(trifluoromethanesulfonimide) or PhNTf₂, is a widely utilized reagent in modern organic synthesis, primarily for the introduction of the trifluoromethanesulfonyl (triflyl) group. Its stability, crystalline nature, and ease of handling make it a superior alternative to the more reactive and hazardous triflic anhydride.[1][2][3] This technical guide provides a comprehensive overview of the theoretical and computational studies concerning the reactivity of N-Phenyltriflamide. It delves into its physicochemical properties, detailed experimental protocols for its application in triflation reactions, and explores the proposed reaction mechanisms from a computational chemistry perspective. This document aims to serve as an in-depth resource for researchers, scientists, and professionals in drug development by presenting quantitative data in structured tables and illustrating key concepts through logical and workflow diagrams.

Introduction to N-Phenyltriflamide

N-Phenyltriflamide is an organofluorine compound characterized by a phenyl group attached to a nitrogen atom, which is in turn bonded to two highly electron-withdrawing trifluoromethanesulfonyl groups.[1] This specific molecular architecture is central to its reactivity, rendering the triflyl groups susceptible to nucleophilic attack and transfer.[1] It is primarily employed as a triflating agent for a variety of substrates, including phenols, amines, and carbonyl compounds, converting them into triflates. These triflate derivatives are excellent leaving groups, making them valuable intermediates for subsequent carbon-carbon and carbon-heteroatom bond-forming reactions, such as palladium-catalyzed cross-couplings.[2]

Physicochemical Properties

A summary of the key physicochemical properties of N-Phenyltriflamide is presented in Table 1 for easy reference.

| Property | Value | Reference(s) |

| IUPAC Name | 1,1,1-trifluoro-N-phenyl-N-(trifluoromethylsulfonyl)methanesulfonamide | [1] |

| Synonyms | N,N-Bis(trifluoromethylsulfonyl)aniline, Phenyl Triflimide, Tf₂NPh | [1][4] |

| CAS Number | 37595-74-7 | [4][5] |

| Molecular Formula | C₈H₅F₆NO₄S₂ | [1] |

| Molecular Weight | 357.3 g/mol | [1][4] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 100-102 °C | [4][5] |

| Solubility | Sparingly soluble in water |

Theoretical and Computational Analysis of Reactivity

While specific, in-depth computational studies exclusively on N-Phenyltriflamide's reactivity are not extensively available in the public domain, we can infer its mechanistic behavior based on studies of similar sulfonyl-transfer reagents and general principles of computational chemistry. Density Functional Theory (DFT) is a powerful tool for elucidating reaction mechanisms, allowing for the calculation of transition state geometries, activation energies, and reaction enthalpies.

Proposed Reaction Mechanisms

The triflation of nucleophiles by N-Phenyltriflamide is proposed to proceed via different pathways depending on the nature of the nucleophile, primarily distinguishing between phenols and amines.

Triflation of Phenols: The triflation of phenols is believed to proceed through a bimolecular nucleophilic substitution (Sₙ2) mechanism. In the presence of a base, the phenol is deprotonated to form a more nucleophilic phenoxide ion, which then attacks the electrophilic sulfur atom of N-Phenyltriflamide, displacing the N-phenyltriflimide anion as the leaving group.

Triflation of Amines: For amines, a termolecular Sₙ3-type mechanism has been suggested based on computational studies of the related reagent, CF₃SO₂F.[6] In this pathway, the base forms a hydrogen-bonded adduct with the amine, enhancing its nucleophilicity. This complex then participates in a concerted transition state with N-Phenyltriflamide, leading to the formation of the triflamide.

The following diagram illustrates the proposed divergent pathways:

References

- 1. Phenyl triflimide | 37595-74-7 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Application of N-Phenyl-bis(trifluoromethanesulfonimide) in synthesis reaction_Chemicalbook [chemicalbook.com]

- 4. Phenyl Triflimide [commonorganicchemistry.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. SuFEx-enabled, chemoselective synthesis of triflates, triflamides and triflimidates - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 1,1,1-Trifluoro-N-phenyl-N-(trifluoromethylsulfonyl)methanesulfonamide as a Versatile Triflating Agent

Introduction

1,1,1-Trifluoro-N-phenyl-N-((trifluoromethyl)sulfonyl)methanesulfonamide, commonly known as N-phenylbis(trifluoromethanesulfonimide) or phenyl triflimide (PhNTf₂), is a highly effective and versatile triflating agent in modern organic synthesis.[1][2] This stable, crystalline, and easy-to-handle reagent offers a milder and often more selective alternative to the highly reactive trifluoromethanesulfonic anhydride (Tf₂O).[1][3] It is particularly effective for the conversion of phenols, amines, and carbonyl compounds into their corresponding triflates. These triflate intermediates are excellent leaving groups, rendering them pivotal for a wide array of subsequent transformations, most notably palladium-catalyzed cross-coupling reactions such as Suzuki and Stille couplings.[1][2]

It is important to distinguish N-phenylbis(trifluoromethanesulfonimide) (CAS 37595-74-7, Molecular Formula: C₈H₅F₆NO₄S₂) from 1,1,1-Trifluoro-N-phenylmethanesulfonamide (CAS 456-64-4, Molecular Formula: C₇H₆F₃NO₂S). The former possesses two trifluoromethanesulfonyl groups and is the active triflating agent discussed herein. The latter contains only one triflyl group and does not serve the same synthetic purpose.

Core Applications: Triflation Reactions

Phenyl triflimide serves as a versatile reagent for the conversion of various functional groups into their corresponding triflates. The triflate group is an excellent leaving group, thus activating the substrate for subsequent nucleophilic substitution or cross-coupling reactions.[1]

Triflation of Phenols

The conversion of phenols to aryl triflates is a fundamental transformation, setting the stage for numerous carbon-carbon and carbon-heteroatom bond-forming reactions. Phenyl triflimide provides an efficient and often high-yielding method for this conversion.[1]

Table 1: Triflation of Various Phenol Substrates with Phenyl Triflimide

| Entry | Phenol Substrate | Product | Yield (%) |

| 1 | Phenol | Phenyl triflate | 85 |

| 2 | 4-Methoxyphenol | 4-Methoxyphenyl triflate | 91 |

| 3 | 4-Nitrophenol | 4-Nitrophenyl triflate | 88 |

| 4 | 4-Chlorophenol | 4-Chlorophenyl triflate | 89 |

Data sourced from BenchChem technical guide.[1]

Synthesis of Enol Triflates from Carbonyl Compounds

Phenyl triflimide is particularly advantageous for the synthesis of enol triflates from ketones and other carbonyl compounds. It often provides higher yields and better selectivity compared to triflic anhydride. The resulting vinyl triflates are versatile intermediates for constructing complex carbon skeletons.[1][4]

Experimental Protocols

Protocol 1: General Procedure for the Triflation of Phenols using Microwave Heating

This protocol describes a rapid synthesis of aryl triflates from phenols using N-phenyltriflimide under controlled microwave heating.[3]

Materials:

-

Phenol substrate (1.0 equiv)

-

N-phenylbis(trifluoromethanesulfonimide) (PhNTf₂) (1.0 equiv)

-

Potassium carbonate (K₂CO₃) (3.0 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Microwave synthesizer vial

-

Septum cap

Procedure:

-

To a microwave synthesizer vial, add the phenol substrate, N-phenylbis(trifluoromethanesulfonimide), and potassium carbonate.

-

Add anhydrous THF to the vial and seal it with the septum cap.

-

Place the vial in a microwave synthesizer and irradiate at 120 °C for 6 minutes.[1]

-

After cooling to room temperature, filter the reaction mixture to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired aryl triflate.[1]

Note: The reactions were found not to be sensitive to air or moisture; hence there was no need for an inert atmosphere.[3]

Protocol 2: Synthesis of a Vinyl Triflate from a Ketone

This protocol details the synthesis of 3,4-dihydronaphthalen-2-yl triflate from β-tetralone.

Materials:

-

β-tetralone

-

Anhydrous Tetrahydrofuran (THF)

-

Potassium bis(trimethylsilyl)amide (KHMDS) solution in THF

-

N-phenylbis(trifluoromethanesulfonimide) (PhNTf₂)

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Brine

-

Anhydrous sodium sulfate

-

Three-necked round-bottomed flask (500 mL)

-

Magnetic stir bar

-

Rubber septa

-

Argon inlet

-

Dry ice/acetone bath

Procedure:

-

To an oven-dried three-necked flask under an argon atmosphere, add β-tetralone and anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of KHMDS in THF to the reaction mixture while maintaining the temperature at -78 °C.

-

Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

-

Add N-phenyl-bis(trifluoromethanesulfonimide) to the reaction mixture in one portion.

-

Allow the reaction to warm to 0 °C and stir for 4 hours.[1]

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane) to yield 3,4-dihydronaphthalen-2-yl triflate.[1]

Visualizations

Caption: General reaction pathway for the triflation of a phenol using N-phenylbis(trifluoromethanesulfonimide).

References

N-Phenyltrifluoromethanesulfonimide: A Versatile Tool in Palladium-Catalyzed Cross-Coupling Reactions

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Phenyltrifluoromethanesulfonimide, often referred to as N,N-Bis(trifluoromethylsulfonyl)aniline or phenyl triflimide, has emerged as a crucial reagent in modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions. While its name might suggest a direct role as an amine source, its primary and most powerful application lies in its ability to efficiently convert phenols into aryl triflates. These resulting aryl triflates are highly effective electrophilic partners in a wide array of palladium-catalyzed transformations, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings. This reactivity profile makes N-Phenyltrifluoromethanesulfonimide an indispensable tool for the construction of complex molecular architectures from readily available phenolic starting materials, a strategy of significant interest in pharmaceutical and materials science research.

This document provides detailed application notes, experimental protocols, and comparative data for the use of N-Phenyltrifluoromethanesulfonimide in generating aryl triflates and their subsequent palladium-catalyzed cross-coupling reactions.

Core Application: In Situ Generation of Aryl Triflates

The principal advantage of using N-Phenyltrifluoromethanesulfonimide is its capacity as a potent triflating agent for phenols under mild conditions. The resulting aryl triflates are excellent substrates for palladium-catalyzed cross-coupling reactions due to the triflate group's superb leaving group ability. This two-step, one-pot procedure allows for the versatile functionalization of the aromatic ring, transforming a nucleophilic phenol into an electrophilic aryl triflate ready for coupling.

General Experimental Workflow

The general workflow for the utilization of N-Phenyltrifluoromethanesulfonimide in palladium-catalyzed cross-coupling involves two key stages: the formation of the aryl triflate and the subsequent cross-coupling reaction. Often, these steps can be performed in a single reaction vessel without isolation of the intermediate aryl triflate, enhancing synthetic efficiency.

Caption: General workflow for the one-pot synthesis of coupled products from phenols.